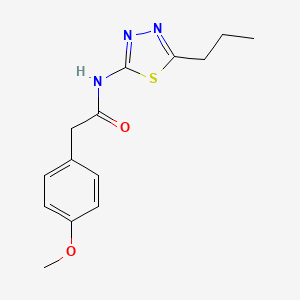
2-(4-methoxyphenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is an organic compound that belongs to the class of acetamides This compound features a methoxyphenyl group, a propyl-substituted thiadiazole ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable thiosemicarbazide with a carboxylic acid derivative under acidic conditions.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation using a propyl halide in the presence of a base.
Coupling with 4-Methoxyphenylacetic Acid: The final step involves coupling the 5-propyl-1,3,4-thiadiazole with 4-methoxyphenylacetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The acetamide moiety can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used in polar aprotic solvents.
Major Products
Oxidation: Formation of 2-(4-hydroxyphenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide.
Reduction: Formation of 2-(4-methoxyphenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)ethylamine.
Substitution: Formation of 2-(4-alkoxyphenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide.
Scientific Research Applications
2-(4-methoxyphenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole ring and methoxyphenyl group could play crucial roles in binding to these targets, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide: Lacks the propyl group, which may affect its biological activity and chemical reactivity.
2-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: Contains a methyl group instead of a propyl group, potentially altering its properties.
2-(4-methoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide: Features an ethyl group, which may influence its interaction with molecular targets.
Uniqueness
The presence of the propyl group in 2-(4-methoxyphenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide distinguishes it from similar compounds, potentially enhancing its lipophilicity and altering its biological activity. This unique structural feature may contribute to its specific applications and effectiveness in various research fields.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-3-4-13-16-17-14(20-13)15-12(18)9-10-5-7-11(19-2)8-6-10/h5-8H,3-4,9H2,1-2H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZECZOPURYBDRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-methylpyrazol-1-yl)-1-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]propan-1-one](/img/structure/B5255723.png)
![4-{[1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5255724.png)
![N-[2-(3-methoxyphenyl)ethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5255729.png)
![4-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-N,N-diethylpiperidine-1-carboxamide](/img/structure/B5255732.png)
![1-(2-Ethoxyphenyl)-3-[1-(3-methoxyphenyl)ethyl]urea](/img/structure/B5255741.png)
![[(Z)-[amino-(4-methylphenyl)methylidene]amino] 4-[benzenesulfonyl(methyl)amino]butanoate](/img/structure/B5255749.png)
![3-ethyl-4-(imidazo[2,1-b][1,3]thiazol-6-ylacetyl)-3-methylpiperazin-2-one](/img/structure/B5255760.png)

![1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-3-methylpyrazole](/img/structure/B5255767.png)
![3-(4-tert-butylphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5255793.png)
![1-[(3aS,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-3-(1-methylpyrrol-2-yl)propan-1-one](/img/structure/B5255799.png)
![N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5255802.png)
![2-chloro-4-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenyl 4-methoxybenzoate](/img/structure/B5255812.png)
![N-(2,5-dimethoxyphenyl)-2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5255815.png)
